trans-Parinarate is a trans fatty acid derived from the hydrogenation of unsaturated fats, particularly those containing alpha-linolenic acid. It is notable for its structural configuration, which influences its physical and chemical properties as well as its biological effects. This compound is primarily studied in the context of dietary fats and their health implications.
trans-Parinarate can be synthesized from natural sources such as vegetable oils, particularly those high in alpha-linolenic acid. It can also be found in small amounts in ruminant products due to microbial activity in the digestive system of these animals. The compound is often analyzed in food products to assess the levels of trans fatty acids present.
trans-Parinarate belongs to the class of trans fatty acids, which are unsaturated fats with at least one double bond in the trans configuration. It is classified under fatty acids and is specifically associated with dietary lipids.
The synthesis of trans-Parinarate typically involves the partial hydrogenation of alpha-linolenic acid, a polyunsaturated fatty acid. This process can be achieved through various methods:
The synthesis process requires precise control of temperature and pressure to ensure the desired level of hydrogenation while minimizing the formation of unwanted by-products. For example, maintaining temperatures around 150-200°C and pressures up to 200 atmospheres can yield high purity levels of trans-Parinarate.
trans-Parinarate has a complex molecular structure characterized by multiple double bonds in a trans configuration. The chemical formula is , reflecting its classification as a fatty acid.
trans-Parinarate can participate in various chemical reactions typical for fatty acids:
The reactions often require catalysts such as sulfuric acid for esterification or sodium hydroxide for transesterification. The efficiency and yield of these reactions can be influenced by factors such as temperature, pressure, and the presence of solvents.
The biological effects of trans-Parinarate are primarily linked to its impact on lipid metabolism and cell membrane integrity. When consumed, it can influence cholesterol levels and inflammatory responses within the body.
Studies have shown that trans fatty acids, including trans-Parinarate, can alter lipid profiles by increasing low-density lipoprotein (LDL) cholesterol while decreasing high-density lipoprotein (HDL) cholesterol levels. This shift is associated with an increased risk of cardiovascular diseases.
Relevant analyses include gas chromatography for quantifying levels in food products and infrared spectroscopy for structural identification.
trans-Parinarate has several applications in scientific research:
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